

Cetyl chloroformate CAS number 26272-90-2

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Compound of Interest

Compound Name: Cetyl chloroformate

Cat. No.: B1294504

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An In-depth Technical Guide to **Cetyl Chloroformate** (CAS: 26272-90-2)

Introduction

Cetyl chloroformate, also known as hexadecyl chloroformate, is a specialized chemical reagent with the CAS number 26272-90-2.[1][2] It belongs to the chloroformate class of organic compounds, which are esters of chloroformic acid.[3] Structurally, it consists of a 16-carbon alkyl chain (cetyl group) attached to a chloroformate group (-O(CO)Cl).[4] This structure makes it a highly reactive and versatile tool in organic synthesis. **Cetyl chloroformate** is typically a colorless to yellowish liquid with a pungent odor that readily hydrolyzes in the presence of water.[5][6]

Its high reactivity, particularly towards nucleophiles, makes it an essential intermediate in various industries.[7] In the pharmaceutical sector, it is used in the synthesis of active pharmaceutical ingredients (APIs), often for introducing a hexadecyloxycarbonyl group which can modify a drug's lipophilicity and other pharmacokinetic properties.[7] It also finds applications in the production of agrochemicals, polymers, dyes, and organic peroxides.[6][7] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols for professionals in research and drug development.

Chemical and Physical Properties

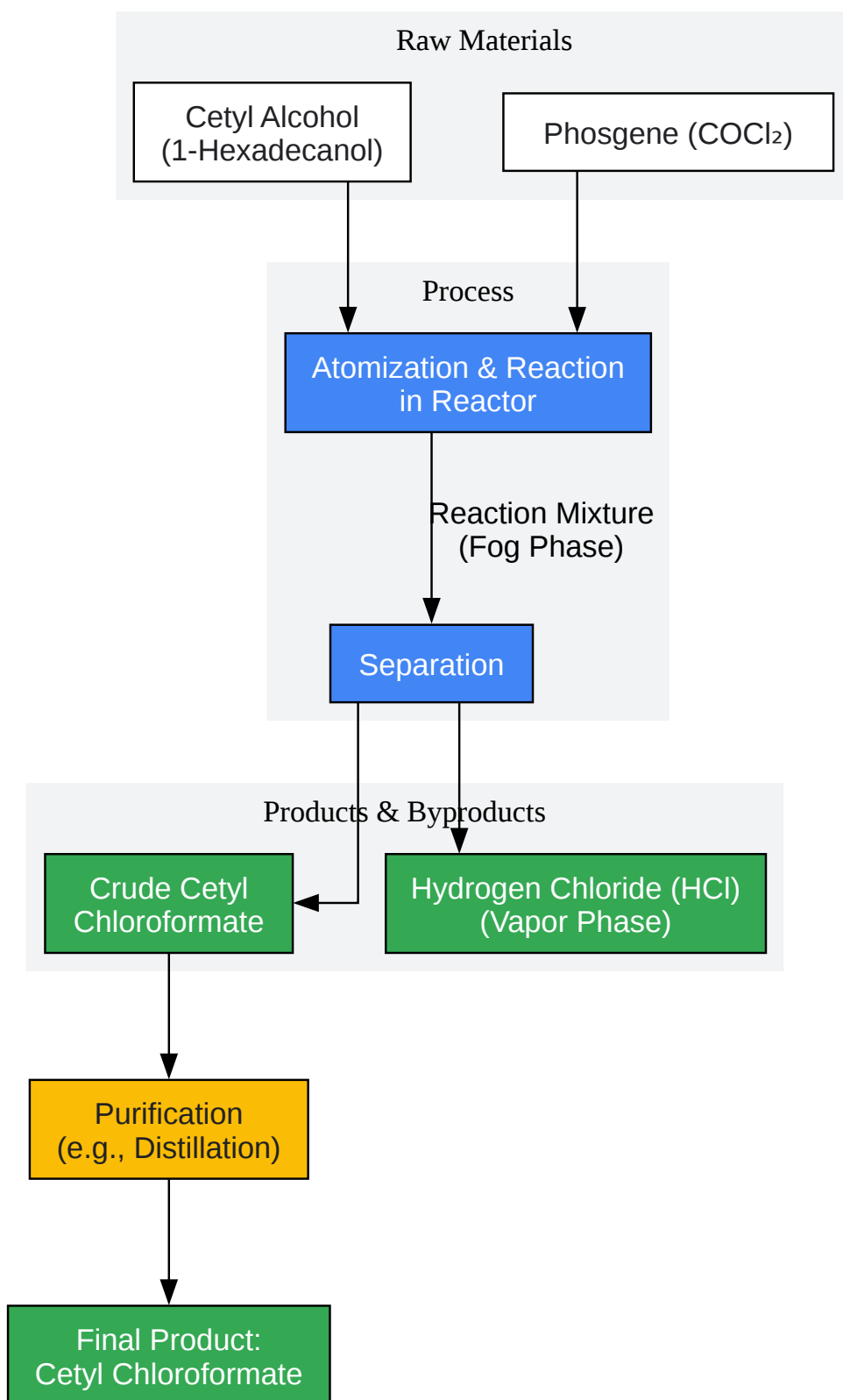
The physical and chemical properties of **Cetyl chloroformate** are critical for its handling, storage, and application in synthesis. The long alkyl chain imparts significant organic solubility, while the chloroformate group dictates its chemical reactivity.

Property	Value	Source(s)
CAS Number	26272-90-2	[1][2][8]
Molecular Formula	C ₁₇ H ₃₃ ClO ₂	[4][8]
Molecular Weight	304.9 g/mol	[2][4][8]
IUPAC Name	hexadecyl carbonochloridate	[4]
Synonyms	Hexadecyl chloroformate, Chloroformic acid cetyl ester	[2][4][6]
Appearance	Colorless to yellowish liquid with a pungent odor	[5][6]
Density	0.923 g/mL at 25 °C	[1][2][8]
Melting Point	14 °C	[2][6]
Boiling Point	120 °C	[6]
Refractive Index (n _D ²⁰)	1.4480	[1][2][8]
Flash Point	>110 °C (>230 °F)	[2]

Synthesis

The industrial production of chloroformates, including **Cetyl chloroformate**, typically involves the reaction of the corresponding alcohol with phosgene (COCl₂).^{[9][10]} A general method involves atomizing the alcohol (Cetyl alcohol or 'cetol') into a reactor with gaseous phosgene.^[9] The reaction is rapid and exothermic, producing **Cetyl chloroformate** and hydrogen chloride (HCl) as a byproduct.^[9]

The following diagram illustrates a generalized workflow for the synthesis of **Cetyl chloroformate**.



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A generalized workflow for the synthesis of **Cetyl Chloroformate**.

Reactivity and Mechanism

The reactivity of **Cetyl chloroformate** is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[3] This reactivity is similar to that of acyl chlorides.[3] It readily reacts with various nucleophiles, making it a valuable reagent for introducing the lipophilic hexadecyloxycarbonyl protecting group or as a linker in more complex molecules.

Key reactions include:

- **Reaction with Amines:** Forms N-substituted carbamates.[3] This is a common method for protecting amines during multi-step synthesis.
- **Reaction with Alcohols:** Forms carbonate esters.[3]
- **Reaction with Carboxylic Acids:** Forms mixed anhydrides.[3]
- **Hydrolysis:** Reacts with water to decompose into cetyl alcohol, carbon dioxide, and HCl.[5][6] This necessitates handling under anhydrous conditions.

The general mechanism for the reaction with an amine is depicted below.

Mechanism of nucleophilic acyl substitution with an amine.

Applications in Research and Drug Development

Cetyl chloroformate is a valuable reagent with diverse applications stemming from its ability to introduce a long, lipophilic alkyl chain onto various molecules.

- **Pharmaceutical Synthesis:** It serves as a key intermediate for synthesizing APIs. The cetyl group can be used to create prodrugs with enhanced lipid solubility for improved absorption or to act as a lipophilic tail in drug delivery systems.[7]
- **Protecting Group Chemistry:** The resulting hexadecyloxycarbonyl group can function as a protecting group for amines, similar to the more common Cbz (benzyloxycarbonyl) or Fmoc groups.[3]

- Agrochemicals: It is used in the synthesis of complex active ingredients for herbicides and pesticides.[\[7\]](#)
- Polymer Science: **Cetyl chloroformate** is used to functionalize polymers, introducing long alkyl chains that can modify material properties like thermal stability or chemical resistance. [\[7\]](#)
- Cosmetics and Personal Care: The reagent is used to modify the texture and stability of specialty formulations in creams and lotions.[\[7\]](#)
- Derivatization Agent: Like other chloroformates, it can be used as a derivatization agent for polar compounds (e.g., amino acids, phenols) to increase their volatility for analysis by gas chromatography/mass spectrometry (GC-MS).[\[3\]](#)

Experimental Protocols

Precise and careful handling is required when using **Cetyl chloroformate** due to its reactivity with moisture. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

General Protocol for Carbamate Formation (N-Protection of an Amine)

This protocol is a generalized procedure for the reaction of **Cetyl chloroformate** with a primary or secondary amine.

Materials:

- Substrate (amine-containing compound): 1 equivalent
- **Cetyl chloroformate**: 1.05 - 1.2 equivalents
- Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine): 1.5 equivalents
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)
- Stir bar and round-bottom flask (oven-dried)

- Inert gas supply (Nitrogen or Argon)
- Syringes for liquid transfer

Procedure:

- Setup: Assemble an oven-dried round-bottom flask with a stir bar under a positive pressure of inert gas.
- Dissolution: Dissolve the amine substrate (1 eq.) and the anhydrous base (1.5 eq.) in the chosen anhydrous solvent.
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
- Addition: Using a dry syringe, add **Cetyl chloroformate** (1.05-1.2 eq.) to the reaction mixture dropwise over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction. A precipitate (the hydrochloride salt of the base) will likely form.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).
- Workup:
 - Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
 - Wash the combined organic layers sequentially with water and then brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as

needed.

Safety and Handling

Cetyl chloroformate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.^[11] It is corrosive and can cause skin irritation and allergic reactions.^[4]

Safety Aspect	Precautionary Measures	Source(s)
GHS Hazards	H315: Causes skin irritation. H317: May cause an allergic skin reaction. H290: May be corrosive to metals.	[4]
Personal Protective Equipment (PPE)	Wear protective gloves (e.g., nitrile), chemical safety goggles or face shield, and a lab coat.	[11][12]
Handling	Use only in a chemical fume hood.[12] Avoid breathing vapors or mist.[11] Prevent contact with skin, eyes, and clothing.[11] Keep away from water and moisture as it hydrolyzes.[5][12] Ground equipment to prevent static discharge.[12]	
Storage	Store in a cool, well-ventilated area in a tightly closed container.[11] Store under an inert gas (e.g., nitrogen) as it is hygroscopic.[11] Keep away from incompatible materials such as bases, alcohols, amines, and strong oxidizing agents.[12]	
First Aid: Skin Contact	Immediately remove contaminated clothing. Wash affected area with plenty of soap and water. Seek medical attention if irritation occurs.	[11]
First Aid: Eye Contact	Rinse cautiously with water for several minutes. Remove	[11]

	contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.	
First Aid: Ingestion	Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.	[11][12]
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. May be mixed with a non-combustible absorbent material like sand or vermiculite.	[11][12]

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